1-(3,5-Dimethylphenyl)prop-2-yn-1-one
Overview
Description
1-(3,5-Dimethylphenyl)prop-2-yn-1-one is an organic compound characterized by the presence of a propargyl group attached to a 3,5-dimethylphenyl ring. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)prop-2-yn-1-one typically involves the alkylation of 3,5-dimethylphenylacetylene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature until completion, as monitored by thin-layer chromatography (TLC) .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
1-(3,5-Dimethylphenyl)prop-2-yn-1-one has diverse applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of heterocycles and pharmaceuticals.
Pharmaceuticals: The compound’s propargyl group is a valuable pharmacophore in drug design, contributing to the development of medications for various diseases.
Material Science: Its unique structural properties make it useful in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)prop-2-yn-1-one is primarily related to its ability to undergo various chemical transformations. The propargyl group can interact with molecular targets through nucleophilic or electrophilic reactions, leading to the formation of new chemical bonds. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
1,3-Diphenylprop-2-yn-1-one: This compound shares the propargyl group but differs in the substitution pattern on the phenyl ring.
1-(3,5-Dimethylphenyl)prop-2-yn-1-ol: Similar in structure but contains a hydroxyl group instead of a ketone.
Uniqueness: 1-(3,5-Dimethylphenyl)prop-2-yn-1-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of specialized organic molecules and pharmaceuticals .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)prop-2-yn-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-4-11(12)10-6-8(2)5-9(3)7-10/h1,5-7H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYKKVOXRCWSCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C#C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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